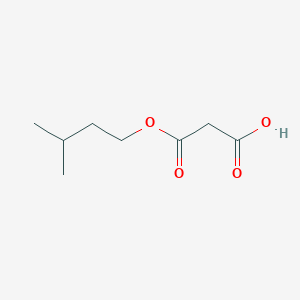

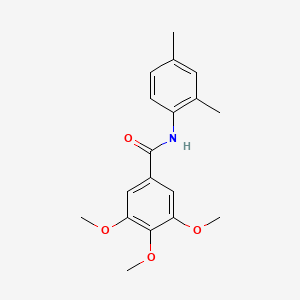

![molecular formula C16H15ClN2O2S2 B2731091 (Z)-5-chloro-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 899362-35-7](/img/structure/B2731091.png)

(Z)-5-chloro-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazole derivatives are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system . This is carried out in the presence of tetrabutylammonium fluoride under mild conditions .Molecular Structure Analysis

The molecular structure of thiazole derivatives is typically characterized by 1H NMR, 13C NMR, IR, HRMS and ESI–MS spectra .Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. For example, they can be synthesized through copper(I) catalyzed azide-alkyne cycloaddition reaction .Applications De Recherche Scientifique

- Some 5-substituted 3-chloro-4H-1,2,6-thiadiazines, including our compound, have demonstrated plant antifungal activity . This property could be harnessed for crop protection and disease management in agriculture.

- Certain derivatives of 4H-1,2,6-thiadiazines exhibit liquid crystalline behavior . These materials could find applications in display technologies, sensors, and optical devices.

- Other 4H-1,2,6-thiadiazines display near-infrared dye behavior . Such dyes are valuable for bioimaging, photothermal therapy, and fluorescence-based diagnostics.

- Some 4H-1,2,6-thiadiazines have been proposed as precursors to radical anions for organic magnetic and conducting materials . These materials could be useful in electronic devices, batteries, and supercapacitors.

- Woodward and Rees suggested that π-conjugated polymers based on 1,2,6-thiadiazines could be stable substitutes for superconductors like poly(sulfur nitride) (SN)x . These polymers might have applications in energy storage and electronic components.

- Amino-substituted 1,2,6-thiadiazinones have been explored as narrow-spectrum calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2) inhibitors . This suggests potential applications in drug discovery and treatment of diseases related to CaMKK2.

- Our compound introduces a thioamide functional group onto the 1,2,6-thiadiazine ring. Thioamide-containing azaarenes, such as pyridines and pyrimidines, have diverse uses in medicinal chemistry . For instance, pyridine derivatives have been investigated as enzyme inhibitors and anti-HIV agents.

Plant Antifungal Activity

Liquid Crystalline Behavior

Near-Infrared Dye Properties

Potential Precursors for Organic Magnetic and Conducting Materials

π-Conjugated Polymers

Medicinal Chemistry Applications

Thioamide Functionalization

Mécanisme D'action

While the specific mechanism of action for the compound you’re asking about is not available, thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Orientations Futures

Propriétés

IUPAC Name |

5-chloro-N-(5-methoxy-3-propyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O2S2/c1-3-8-19-11-9-10(21-2)4-5-12(11)23-16(19)18-15(20)13-6-7-14(17)22-13/h4-7,9H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKJAKIGBPCNAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=CC(=C2)OC)SC1=NC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-5-chloro-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(1-Methyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2731014.png)

![2-chloro-6-fluoro-N-[[4-(2-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2731016.png)

![3-Methyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2731017.png)

![7-(4-hydroxyphenyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B2731019.png)

![3-(3-hydroxypropyl)-6H-pyrimido[1,6-a]pyrimidine-6,8(7H)-dione](/img/structure/B2731020.png)

![N-(1-cyanocyclopentyl)-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]acetamide](/img/structure/B2731030.png)